3,4,5-Trichlorobenzaldehyde

Description

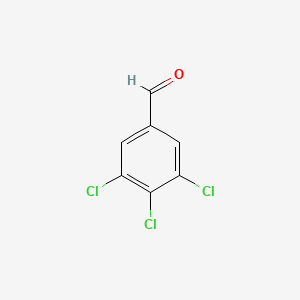

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMOHPITLLRUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310446 | |

| Record name | 3,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-76-3 | |

| Record name | 3,4,5-Trichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-Trichlorobenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 3,4,5-Trichlorobenzaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3,4,5-trichlorobenzaldehyde, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it moves beyond basic data to offer insights into its synthesis, characterization, and application, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 3,4,5-Trichlorobenzaldehyde

3,4,5-Trichlorobenzaldehyde is a polychlorinated aromatic aldehyde that serves as a critical building block in advanced organic synthesis.[1] Its utility stems from the unique electronic properties conferred by the three chlorine atoms on the benzaldehyde scaffold. These electron-withdrawing groups significantly influence the reactivity of both the aldehyde functional group and the aromatic ring, making it a valuable precursor for a range of complex molecules.

In the pharmaceutical and agrochemical industries, halogenated intermediates are frequently employed to enhance the biological activity, metabolic stability, and lipophilicity of target molecules.[2] The trichlorophenyl moiety of this compound is a strategic feature for molecular design, enabling the synthesis of novel heterocyclic systems and other bioactive compounds with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[2] This guide provides the foundational knowledge required to effectively utilize this versatile reagent in a research and development setting.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the bedrock of its effective application. The identity and key physicochemical characteristics of 3,4,5-trichlorobenzaldehyde are summarized below. These data are essential for planning reactions, purification procedures, and analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | 3,4,5-trichlorobenzaldehyde | [3] |

| Molecular Formula | C₇H₃Cl₃O | [1][3][4] |

| Molecular Weight | 209.46 g/mol | [1][4][5][6] |

| Exact Mass | 207.924948 Da | [3][4] |

| CAS Number | 56961-76-3 | [1][3][4] |

| Appearance | Solid | [6] |

| Storage | Inert atmosphere, 2-8°C | [1][4][5] |

| Solubility | Dichloromethane, Ethyl Acetate | [4] |

| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C=O | [3][7] |

| InChIKey | GHMOHPITLLRUAC-UHFFFAOYSA-N | [3][6] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of 3,4,5-trichlorobenzaldehyde often involves the formylation of a corresponding trichlorobenzene derivative. A common and reliable laboratory-scale method utilizes a Grignard reaction, starting from a halogenated precursor like 5-bromo-1,2,3-trichlorobenzene.

Causality in Experimental Design

The choice of this pathway is deliberate. 5-bromo-1,2,3-trichlorobenzene provides the correct substitution pattern. The transformation of the bromo-substituent into a Grignard reagent using isopropylmagnesium chloride is an effective way to create a nucleophilic carbon center on the aromatic ring. This intermediate is highly reactive and would not be stable if isolated. The subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group to yield the final product. The use of an inert atmosphere is critical because Grignard reagents are highly sensitive to moisture and oxygen.

Caption: Synthetic workflow for 3,4,5-trichlorobenzaldehyde via Grignard formylation.

Step-by-Step Laboratory Protocol

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1,2,3-trichlorobenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Grignard Formation: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of isopropylmagnesium chloride in THF dropwise, maintaining the internal temperature below 5°C. Stir for 45-60 minutes at this temperature to ensure complete formation of the Grignard reagent.

-

Formylation: Add N,N-dimethylformamide (DMF) dropwise via the dropping funnel, again keeping the temperature below 5°C. The reaction is typically exothermic. After the addition is complete, allow the mixture to stir for an additional 30 minutes.

-

Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 3,4,5-trichlorobenzaldehyde.

Analytical Verification: Ensuring Compound Integrity

Confirming the identity and purity of the synthesized or purchased compound is a non-negotiable step in research. This self-validating process ensures the reliability of subsequent experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.

Caption: Standard workflow for structural verification by NMR spectroscopy.

Expected NMR Spectral Features

-

¹H NMR: The proton NMR spectrum is expected to be simple. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around 10 ppm. The two aromatic protons on the ring are chemically equivalent and will appear as a singlet between 7.5 and 8.0 ppm. The integration ratio should be 1:2 (aldehyde:aromatic).

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon (around 190 ppm), the four unique aromatic carbons (with three attached to chlorine atoms and one to the aldehyde group), and the two equivalent aromatic carbons bearing hydrogen atoms. The exact chemical shifts can be predicted or compared against spectral databases.[8][9]

Applications in Drug Discovery and Chemical Synthesis

3,4,5-Trichlorobenzaldehyde is not an end product but a valuable starting material. Its primary application lies in its use as a scaffold to introduce the trichlorophenyl moiety into larger, more complex molecules.[1]

-

Synthesis of Heterocycles: It is a key precursor for synthesizing fused heterocyclic systems like 1,2,4-triazolo[3,4-b][1][3][10]thiadiazoles and thiadiazines.[2] These classes of compounds are actively investigated for their broad spectrum of biological activities. The aldehyde group provides a reactive handle for condensation reactions with amines, hydrazines, and other nucleophiles to build these complex ring systems.

-

Intermediate for Bioactive Molecules: The compound serves as a building block for specialty chemicals and new pharmaceutical agents where the high degree of chlorination is desired to modulate the molecule's electronic and pharmacokinetic properties.[1][2]

Safety, Handling, and Disposal

Working with chlorinated organic compounds requires adherence to strict safety protocols. While specific toxicity data for 3,4,5-trichlorobenzaldehyde is limited, data from related chlorobenzaldehydes suggest it should be handled as a hazardous substance.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]

-

Handling: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes, as it is expected to be an irritant.[13][15] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere as specified by the supplier, to maintain its stability.[4][5][15]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by a licensed facility.[12]

Conclusion

3,4,5-Trichlorobenzaldehyde is a specialized chemical reagent with significant potential for researchers in organic synthesis and medicinal chemistry. Its defining characteristics—the molecular formula C₇H₃Cl₃O and a molecular weight of approximately 209.46 g/mol —are the starting points for its application.[1][3][4] A thorough understanding of its synthesis, analytical verification, and safe handling procedures, as outlined in this guide, is essential for leveraging its unique chemical properties to advance the development of novel pharmaceuticals and specialty materials.

References

-

PubChem. 3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321. [Link]

-

LookChem. 3,4,5-Trichlorobenzaldehyde. [Link]

-

PubChemLite. 3,4,5-trichlorobenzaldehyde (C7H3Cl3O). [Link]

-

Loba Chemie. 3-CHLOROBENZALDEHYDE MSDS CAS-No.: 587-04-2. [Link]

-

PubChem. 2,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 610194. [Link]

-

Supporting Information. NMR Spectra. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 56961-76-3|3,4,5-Trichlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 3,4,5-Trichlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 3,4,5-trichlorobenzaldehyde (C7H3Cl3O) [pubchemlite.lcsb.uni.lu]

- 8. 3,4,5-Trichlorobenzaldehyde(56961-76-3) 1H NMR [m.chemicalbook.com]

- 9. 2,3,5-Trichlorobenzaldehyde(56961-75-2) 1H NMR [m.chemicalbook.com]

- 10. 3,4,5-Trichlorobenzaldehyde | 56961-76-3 [chemicalbook.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3,4,5-Trichlorobenzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

3,4,5-Trichlorobenzaldehyde, a halogenated aromatic aldehyde, represents a pivotal building block in the landscape of synthetic organic chemistry. Its unique electronic and steric properties, conferred by the presence of three chlorine atoms on the benzene ring, make it a versatile precursor for a myriad of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 3,4,5-Trichlorobenzaldehyde, detailed protocols for its synthesis and characteristic reactions, and an exploration of its significant role in the development of novel therapeutic agents. The strategic placement of the chloro substituents profoundly influences the reactivity of the aldehyde functional group and imparts specific lipophilic and metabolic characteristics to its derivatives, a feature astutely exploited by medicinal chemists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key properties of 3,4,5-Trichlorobenzaldehyde are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃Cl₃O | [1] |

| Molecular Weight | 209.46 g/mol | [1] |

| CAS Number | 56961-76-3 | , [2] |

| Appearance | White to off-white solid | |

| Melting Point | 95-98 °C | Data from commercial suppliers |

| Boiling Point | 280.5 ± 35.0 °C (Predicted) | |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in dichloromethane and ethyl acetate. | [3] |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 3,4,5-Trichlorobenzaldehyde.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by its simplicity due to the symmetrical substitution pattern. The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.9-10.1 ppm, owing to the deshielding effect of the carbonyl group and the aromatic ring. The two aromatic protons are chemically equivalent and will present as a sharp singlet. The electron-withdrawing nature of the three chlorine atoms and the aldehyde group will shift this singlet further downfield compared to unsubstituted benzaldehyde.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group in the range of δ 190-195 ppm. The aromatic region will show signals corresponding to the four distinct carbon atoms of the benzene ring, with their chemical shifts influenced by the chlorine and aldehyde substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum will display a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also observable as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for three chlorine atoms (a cluster of peaks at M, M+2, M+4, and M+6) will be a definitive feature. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the formyl radical (M-29), resulting in the formation of the corresponding trichlorophenyl cation.[4]

Synthesis of 3,4,5-Trichlorobenzaldehyde: A Validated Protocol

The synthesis of 3,4,5-Trichlorobenzaldehyde can be efficiently achieved from 5-bromo-1,2,3-trichlorobenzene via a Grignard reaction followed by formylation. This method offers a high yield and a straightforward work-up procedure.[5]

Experimental Protocol

Materials:

-

5-Bromo-1,2,3-trichlorobenzene

-

Isopropylmagnesium chloride (2M solution in THF)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Round-bottomed flask

-

Pressure-equalizing addition funnel

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A 500 mL round-bottomed flask is thoroughly dried and flushed with nitrogen. The flask is equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Grignard Reagent Formation: 5-Bromo-1,2,3-trichlorobenzene (10.0 g, 38.4 mmol) is dissolved in anhydrous tetrahydrofuran (100 mL) in the flask. The resulting solution is cooled in an ice bath under a nitrogen atmosphere.

-

Isopropylmagnesium chloride (2M solution in THF, 21.1 mL, 42.3 mmol) is slowly added dropwise over 15 minutes through the addition funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes in the ice bath.

-

Formylation: N,N-Dimethylformamide (3.72 mL, 48.0 mmol) is added to the dark solution while maintaining stirring.

-

The reaction is allowed to proceed for 30 minutes.

-

Quenching and Work-up: The reaction is quenched by the addition of 1N hydrochloric acid (100 mL) with stirring.

-

The organic and aqueous layers are separated. The organic layer is washed with brine.

-

The combined aqueous layers are extracted with diethyl ether.

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a white solid. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for 3,4,5-Trichlorobenzaldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of 3,4,5-Trichlorobenzaldehyde is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes.[6] 3,4,5-Trichlorobenzaldehyde can react with a phosphonium ylide to generate the corresponding 3,4,5-trichlorostyrene derivative.

Illustrative Protocol:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the appropriate phosphonium salt in an anhydrous solvent such as THF.

-

Add a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the ylide.

-

A solution of 3,4,5-Trichlorobenzaldehyde in the same anhydrous solvent is then added dropwise to the ylide solution.

-

The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The work-up involves quenching the reaction, extraction, and purification by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Caption: General scheme of the Wittig reaction.

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[7] This transformation yields (3,4,5-trichlorophenyl)methanol, another valuable synthetic intermediate.

Illustrative Protocol:

-

Dissolve 3,4,5-Trichlorobenzaldehyde in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of water or dilute acid.

-

The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to afford the alcohol.

Oxidation to Carboxylic Acid

Oxidation of 3,4,5-Trichlorobenzaldehyde provides 3,4,5-trichlorobenzoic acid, a precursor for the synthesis of esters, amides, and other acid derivatives. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[8]

Illustrative Protocol:

-

Dissolve 3,4,5-Trichlorobenzaldehyde in a suitable solvent (e.g., acetone for Jones oxidation).

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent with stirring.

-

The reaction is monitored for completion by TLC.

-

The work-up typically involves quenching the excess oxidant, followed by extraction of the carboxylic acid into a basic aqueous solution, acidification, and subsequent extraction into an organic solvent.

Applications in Drug Discovery and Development

The 3,4,5-trichlorophenyl moiety is a recurring structural motif in a variety of biologically active compounds. The presence of the chlorine atoms can enhance the lipophilicity of a molecule, improve its metabolic stability, and facilitate strong interactions with biological targets through halogen bonding.

3,4,5-Trichlorobenzaldehyde serves as a key starting material for the synthesis of various heterocyclic compounds with demonstrated therapeutic potential. For instance, it is a precursor in the synthesis of 1,2,4-triazolo[3,4-b][9][10]thiadiazoles and 1,2,4-triazolo[3,4-b][9][10]thiadiazines, which have shown promising antimicrobial and anti-inflammatory activities.[11]

Furthermore, substituted benzaldehydes are crucial intermediates in the development of kinase inhibitors for cancer therapy.[12] The 3,4,5-trichlorophenyl group can be incorporated into scaffolds that target the ATP-binding site of various kinases, playing a role in the treatment of diseases driven by aberrant kinase signaling.

Safety and Handling

3,4,5-Trichlorobenzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions. It is reported to cause severe skin burns and eye damage and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. As recommended, storage under an inert atmosphere at 2-8°C is ideal to maintain its stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3,4,5-Trichlorobenzaldehyde is a chemical intermediate of significant value to the research and drug development community. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of a wide range of organic molecules. The insights and protocols provided in this guide are intended to empower researchers to confidently and safely utilize 3,4,5-Trichlorobenzaldehyde in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

-

Nanjing Fred Technology Co.,Ltd. 3,4,5-Trichlorobenzaldehyde CAS NO.56961-76-3. [Link]

-

Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

-

PubChemLite. 3,4,5-trichlorobenzaldehyde (C7H3Cl3O). [Link]

-

Journal of Organic Chemistry. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. [Link]

-

University of California, Los Angeles. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

-

LookChem. 3,4,5-Trichlorobenzaldehyde. [Link]

-

ResearchGate. Oxidation of aldehydes to carboxylic acids. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

YouTube. Aldehyde Reduction with NaBH4. [Link]

-

PubChem. 3,4,5-Trichlorobenzaldehyde. [Link]

-

PubChem. 2,4,5-Trichlorobenzaldehyde. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

Chemguide. making carboxylic acids. [Link]

-

Scribd. Chemists' Guide: Aldehyde Oxidation | PDF. [Link]

-

ResearchGate. Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. [Link]

-

PubChem. 2,3,4-Trichlorobenzaldehyde. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound.. [Link]

-

NIST WebBook. Benzaldehyde, 4-chloro-. [Link]

-

NIST WebBook. Benzaldehyde, 3-chloro-. [Link]

-

Chemical Synthesis Database. 2,3,4-trichlorobenzaldehyde. [Link]

-

Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]

- Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Organic Syntheses. aldehydes from acid chlorides by modified rosenmund reduction. [Link]

-

ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. [Link]

-

Cardiff University. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA. [Link]

Sources

- 1. 3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. lookchem.com [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3,4,5-Trichlorobenzaldehyde | 56961-76-3 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. parchem.com [parchem.com]

- 10. 3,4,5-Trichlorobenzaldehyde, CasNo.56961-76-3 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3,4,5-Trichlorobenzaldehyde: Structure, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichlorobenzaldehyde is a halogenated aromatic aldehyde that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural properties, conferred by the presence of three chlorine atoms on the benzene ring, make it a valuable and versatile building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 3,4,5-trichlorobenzaldehyde, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The strategic placement of the chloro substituents significantly influences the reactivity of the aldehyde group and the overall physicochemical properties of the resulting derivatives, a feature that is astutely exploited in modern drug design.

Chemical Structure and Properties

The fundamental architecture of 3,4,5-trichlorobenzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO) and three chlorine atoms at positions 3, 4, and 5.

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for 3,4,5-trichlorobenzaldehyde is: C1=C(C=C(C(=C1Cl)Cl)Cl)C=O[1][2]

This notation concisely represents the molecular structure, with "C1=CC(=C(C=C1Cl)Cl)C=O" also being a valid representation.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4,5-trichlorobenzaldehyde is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O | [3] |

| Molecular Weight | 209.46 g/mol | [1] |

| CAS Number | 56961-76-3 | [1] |

| Appearance | White to off-white or slightly yellow solid/powder | [4] |

| Melting Point | 73-75 °C | [4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the aldehydic proton at approximately 9-10 ppm and a singlet for the two aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 190 ppm, and distinct signals for the substituted and unsubstituted carbons of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹, characteristic of an aromatic aldehyde. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of the aldehyde group and chlorine atoms.[5]

Synthesis of 3,4,5-Trichlorobenzaldehyde

A documented method for the preparation of 3,4,5-trichlorobenzaldehyde involves the direct chlorination of p-chlorobenzaldehyde. This process offers a relatively straightforward route to this key synthetic intermediate.

Experimental Protocol: Synthesis from p-Chlorobenzaldehyde

This protocol is based on a patented method and illustrates a potential industrial-scale synthesis.

Reaction Scheme:

A schematic for the synthesis of 3,4,5-Trichlorobenzaldehyde.

Materials:

-

p-Chlorobenzaldehyde

-

Catalyst (e.g., a Lewis acid)

-

Cocatalyst

-

Organic Solvent (e.g., a chlorinated hydrocarbon)

-

Chlorine gas

Procedure:

-

Catalyst and Solvent Preparation: Uniformly mix the catalyst with the organic solvent in a suitable reaction vessel.

-

Addition of Reactants: Add p-chlorobenzaldehyde and a cocatalyst to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C.

-

Chlorination: Introduce chlorine gas into the heated reaction mixture.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC). Upon completion, the reaction is worked up to isolate the 3,4,5-trichlorobenzaldehyde product.

-

Purification: The crude product is then purified, typically by recrystallization or chromatography, to yield the final product with a purity of 97.5-98.6%.

Causality of Experimental Choices:

-

Catalyst: The use of a catalyst is essential to facilitate the electrophilic aromatic substitution of chlorine onto the benzene ring.

-

Temperature: The specified temperature range of 50-80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting undesirable side reactions.

-

Solvent: An inert organic solvent is used to dissolve the reactants and facilitate a homogeneous reaction mixture.

This method is advantageous for its relatively few synthesis steps and the use of readily available and low-cost raw materials, making it suitable for industrial production.

Applications in Drug Development and Medicinal Chemistry

3,4,5-Trichlorobenzaldehyde is a pivotal precursor in the synthesis of various heterocyclic compounds, many of which exhibit promising biological activities. The trichlorophenyl moiety is a key pharmacophore that can enhance the therapeutic potential of a molecule.

Synthesis of Bioactive[1][7][8]Triazolo[3,4-b][7][8][9]thiadiazoles

One of the most significant applications of 3,4,5-trichlorobenzaldehyde is in the synthesis of fused heterocyclic systems like[1][6][7]triazolo[3,4-b][6][7][8]thiadiazoles. These scaffolds are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

General Synthetic Workflow:

Workflow for synthesizing triazolothiadiazoles from 3,4,5-trichlorobenzaldehyde.

Experimental Protocol: Synthesis of 6-(3,4,5-Trichlorophenyl)-[1][6][7]triazolo[3,4-b][6][7][8]thiadiazole

This protocol is a representative example of how 3,4,5-trichlorobenzaldehyde is utilized to create a specific bioactive heterocyclic compound.

Step 1: Synthesis of the Schiff Base Intermediate

-

Reaction Setup: A mixture of 4-amino-5-mercapto-1,2,4-triazole (1 mmol) and 3,4,5-trichlorobenzaldehyde (1 mmol) in an appropriate solvent (e.g., ethanol) is prepared.

-

Catalysis: A catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid) is added to the mixture.

-

Reaction: The mixture is refluxed for a specified period (typically several hours) until the reaction is complete, as monitored by TLC.

-

Isolation: Upon cooling, the precipitated solid (the Schiff base) is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried.

Step 2: Oxidative Cyclization to the Final Product

-

Reaction Setup: The synthesized Schiff base (1 mmol) is dissolved in a suitable solvent, such as glacial acetic acid.

-

Cyclization: A solution of a cyclizing agent, such as bromine in acetic acid, is added dropwise to the Schiff base solution with constant stirring.

-

Reaction: The reaction mixture is stirred at room temperature for a designated time.

-

Work-up: The mixture is then poured into ice-cold water. The resulting solid is filtered, washed with water to remove any acid, and then purified.

-

Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol or DMF) to yield the pure 6-(3,4,5-trichlorophenyl)-[1][6][7]triazolo[3,4-b][6][7][8]thiadiazole.

Rationale for Procedural Steps:

-

Schiff Base Formation: The initial condensation reaction between the aldehyde group of 3,4,5-trichlorobenzaldehyde and the amino group of the triazole is a classic method for forming a C=N bond, which is the precursor to the final heterocyclic ring.

-

Oxidative Cyclization: The subsequent step involves an intramolecular cyclization facilitated by an oxidizing agent. This step is crucial for the formation of the fused thiadiazole ring system. The choice of bromine in acetic acid is a common and effective method for this type of transformation.

Safety and Handling

3,4,5-Trichlorobenzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: It is known to cause severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: When handling this compound, it is imperative to wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

3,4,5-Trichlorobenzaldehyde stands out as a highly valuable and strategic building block in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. Its well-defined structure, characterized by the C1=C(C=C(C(=C1Cl)Cl)Cl)C=O SMILES string, and its predictable reactivity make it an ideal starting material for the construction of novel heterocyclic scaffolds with significant therapeutic potential. The detailed synthetic protocols and an understanding of its chemical properties, as outlined in this guide, provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors. As the quest for new and more effective pharmaceuticals continues, the importance of versatile intermediates like 3,4,5-trichlorobenzaldehyde in driving innovation in drug discovery is undeniable.

References

-

Supporting Information for "Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis". The Royal Society of Chemistry. Available at: [Link]

-

PubChem. 3,4,5-Trichlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. 3,4,5-trichlorobenzaldehyde (C7H3Cl3O). Available at: [Link]

-

SpectraBase. 2,3,5-Trichlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

LookChem. 3,4,5-Trichlorobenzaldehyde. Available at: [Link]

-

SciSpace. Synthesis of New[1][6][7]Triazolo[3,4-b][6][7][8]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. Synthesis of[1][6][7]triazolo[3,4-b][6][7][8]thiadiazole derivatives 6a–n. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link]

-

Growing Science. Synthesis and biological evaluation of some new 7H-[1][6][7]triazolo[3,4-b][6][7][8]thiadiazines. Available at: [Link]

-

National Center for Biotechnology Information. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][6][7][8]thiadiazine Scaffold. PMC. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

MDPI. Novel[1][6][7]triazolo[3,4-b][6][7][8]thiadiazine and[1][6][7]triazolo[3,4-b][6][7][8]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Available at: [Link]

-

ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Available at: [Link]

-

NIST WebBook. Benzaldehyde, 3-chloro-. Available at: [Link]

-

PubChem. 2,3,6-Trichlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Thieme. 12 Examples of IR-Spectra. Available at: [Link]

Sources

- 1. 3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3,4,5-trichlorobenzaldehyde (C7H3Cl3O) [pubchemlite.lcsb.uni.lu]

- 3. lookchem.com [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. 3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum [chemicalbook.com]

- 8. 2,3,5-Trichlorobenzaldehyde(56961-75-2) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 3,4,5-Trichlorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 3,4,5-trichlorobenzaldehyde, a key chemical intermediate in the synthesis of novel pharmaceutical compounds. This document details its chemical and physical properties, provides a validated synthesis protocol, and explores its reactivity and diverse applications in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile building block.

Introduction: The Strategic Importance of 3,4,5-Trichlorobenzaldehyde in Medicinal Chemistry

3,4,5-Trichlorobenzaldehyde is a polychlorinated aromatic aldehyde that has garnered significant interest in the field of organic and medicinal chemistry.[1][2] Its trifunctionalized benzene ring serves as a valuable scaffold for the synthesis of complex heterocyclic compounds and other bioactive molecules.[1][3] The presence of three chlorine atoms on the phenyl ring is a deliberate design feature, as halogens can significantly modulate a compound's physicochemical properties and biological activity.[2] This strategic substitution can enhance metabolic stability, improve membrane permeability, and provide additional vectors for molecular interactions within biological targets.

This guide aims to provide a comprehensive overview of 3,4,5-trichlorobenzaldehyde, from its fundamental properties to its practical application in the synthesis of pharmacologically relevant structures. By understanding the causality behind experimental choices and the self-validating nature of the described protocols, researchers can effectively leverage this compound in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental design.

Table 1: Key Physicochemical Properties of 3,4,5-Trichlorobenzaldehyde [4][5][6]

| Property | Value |

| IUPAC Name | 3,4,5-Trichlorobenzaldehyde |

| CAS Number | 56961-76-3 |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 93-97 °C |

| Boiling Point | 285.5±35.0 °C at 760 mmHg |

| Solubility | Soluble in dichloromethane, ethyl acetate |

| LogP | 3.45930 |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C=O[4][6] |

Spectroscopic Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the aldehydic proton (CHO) typically in the region of 9.8-10.1 ppm. The two aromatic protons would appear as a singlet in the aromatic region (around 7.5-8.0 ppm) due to the symmetrical substitution pattern.

-

¹³C NMR: The carbon NMR would show a peak for the carbonyl carbon of the aldehyde at approximately 190 ppm. The aromatic region would display signals for the four distinct carbon atoms of the benzene ring, with their chemical shifts influenced by the electron-withdrawing chloro and formyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde group around 1700-1720 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde will also be present, along with C-Cl stretching frequencies in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of three chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4, M+6) will be observed for the molecular ion and chlorine-containing fragments, which is a definitive feature for its identification.

Synthesis and Purification: A Validated Protocol

The synthesis of 3,4,5-trichlorobenzaldehyde is most effectively achieved through the formylation of a suitable precursor. A reliable and high-yielding method involves the Grignard reaction of 5-bromo-1,2,3-trichlorobenzene followed by quenching with N,N-dimethylformamide (DMF).[6]

Experimental Protocol: Synthesis of 3,4,5-Trichlorobenzaldehyde

Reaction Scheme:

Caption: Synthesis of 3,4,5-Trichlorobenzaldehyde via Grignard Reaction.

Materials and Reagents:

-

5-Bromo-1,2,3-trichlorobenzene

-

Isopropylmagnesium chloride (in THF)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Step-by-Step Procedure:

-

Grignard Reagent Formation: To a solution of 5-bromo-1,2,3-trichlorobenzene in anhydrous THF under an inert atmosphere (nitrogen or argon) and cooled in an ice bath, slowly add a solution of isopropylmagnesium chloride in THF over 45 minutes. The reaction mixture is stirred for an additional 30 minutes at the same temperature. The formation of the Grignard reagent, 3,4,5-trichlorophenylmagnesium chloride, is the critical step, and maintaining anhydrous conditions is essential to prevent quenching of the reagent.

-

Formylation: To the freshly prepared Grignard reagent, add a solution of anhydrous N,N-dimethylformamide (DMF) in anhydrous THF dropwise over 30 minutes, while maintaining the temperature below 5 °C. The aldehyde function is introduced in this step.

-

Work-up: After the addition is complete, the reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,4,5-trichlorobenzaldehyde.

Self-Validation and Trustworthiness: The success of this protocol relies on the stringent control of reaction conditions, particularly the exclusion of moisture. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, which will validate the successful synthesis.

Chemical Reactivity and Applications in Drug Development

The aldehyde functionality of 3,4,5-trichlorobenzaldehyde makes it a versatile precursor for a wide array of chemical transformations, particularly those leading to the synthesis of heterocyclic compounds and Schiff bases, which are prominent scaffolds in many drug candidates.

Synthesis of Schiff Bases and their Derivatives

The condensation of 3,4,5-trichlorobenzaldehyde with primary amines readily forms Schiff bases (imines). These compounds are not only important intermediates but also exhibit a range of biological activities.

Workflow for Schiff Base Synthesis:

Caption: General workflow for the synthesis of Schiff bases.

Precursor for Heterocyclic Scaffolds

3,4,5-Trichlorobenzaldehyde serves as a key starting material for the construction of various heterocyclic systems. For instance, it can be utilized in multi-component reactions to generate complex molecular architectures in a single step.

Example: Synthesis of 1,2,4-Triazolo[3,4-b][4][5][6]thiadiazoles

While a specific example with 3,4,5-trichlorobenzaldehyde is not cited, analogous structures with other substituted benzaldehydes are well-documented.[2] The general pathway involves the reaction of the aldehyde with a suitable triazole derivative. The trichlorophenyl moiety introduced via 3,4,5-trichlorobenzaldehyde is expected to impart significant biological activity to the resulting fused heterocyclic system.

Logical Relationship in Heterocycle Synthesis:

Caption: Logical pathway for heterocyclic synthesis.

Safety, Handling, and Toxicology

As a reactive chemical intermediate, proper handling and safety precautions are crucial when working with 3,4,5-trichlorobenzaldehyde.

GHS Hazard Information: [4]

-

Pictograms: Corrosive, Irritant

-

Signal Word: Danger

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon).[6]

-

Keep containers tightly closed.

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Toxicological Profile:

While a comprehensive toxicological profile for 3,4,5-trichlorobenzaldehyde is not extensively documented, data on other chlorinated benzaldehydes suggest that it should be handled with care. Acute toxicity is a concern, and it is classified as a skin and eye corrosive. Chronic exposure effects are not well-studied, and appropriate precautions should be taken to minimize any potential long-term health risks.

Conclusion

3,4,5-Trichlorobenzaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers strategic advantages in the design of novel bioactive molecules. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and insights into its reactivity and applications. By adhering to the outlined experimental procedures and safety guidelines, researchers can effectively and safely utilize this compound to advance their research and development efforts.

References

-

PubChem. (n.d.). 3,4,5-Trichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2,3,4-trichlorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 3,4,5-Trichlorobenzaldehyde. Retrieved from [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 610194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

A Comprehensive Safety & Handling Guide for 3,4,5-Trichlorobenzaldehyde

Introduction: 3,4,5-Trichlorobenzaldehyde (CAS No. 56961-76-3) is a polychlorinated aromatic aldehyde, a valuable chemical intermediate in the synthesis of diverse pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its molecular structure, featuring an aldehyde functional group and three chlorine substituents on the benzene ring, makes it a versatile building block for creating complex bioactive molecules.[1][2] However, the same reactivity and substitution pattern that make it useful also necessitate a thorough understanding of its hazard profile.

This guide provides an in-depth, risk-based framework for the safe handling, storage, and emergency management of 3,4,5-Trichlorobenzaldehyde. It is intended for researchers, chemists, and drug development professionals who work with this compound in a laboratory setting. The protocols and insights herein are synthesized from established safety data to ensure a self-validating system of protection, prioritizing experimental integrity and personnel safety.

Section 1: Hazard Identification and Core Risk Profile

The primary and most critical step in safe handling is a complete understanding of the compound's intrinsic hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. 3,4,5-Trichlorobenzaldehyde is classified as a hazardous substance with acute and severe risks upon contact.[3]

The causality behind this classification stems from the compound's chemical nature. As a chlorinated aromatic aldehyde, it can react readily with biological macromolecules. The aldehyde group can form Schiff bases with amine groups in proteins, while the chlorinated ring structure contributes to its reactivity and potential for tissue damage. The "Danger" signal word indicates that this compound can cause significant, and in some cases irreversible, harm.[3]

Table 1: GHS Classification Summary for 3,4,5-Trichlorobenzaldehyde [3]

| Category | GHS Information |

| Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. |

| Hazard Classes | Skin Corrosion / Irritation (Category 1C)Specific Target Organ Toxicity, Single Exposure (STOT SE 3), Respiratory Tract Irritation |

| Precautionary Codes | P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501 |

A Skin Corrosion Category 1C classification is a critical warning, indicating that the material can cause irreversible tissue damage upon contact with the skin for a duration of up to one hour.[3] The STOT SE 3 classification highlights the risk of irritation to the respiratory system if the dust is inhaled.[3]

Section 2: Physicochemical Properties and Their Impact on Safety

Understanding the physical properties of a chemical is fundamental to anticipating its behavior in the laboratory and designing appropriate safety controls.

Table 2: Key Physicochemical Properties of 3,4,5-Trichlorobenzaldehyde

| Property | Value | Source |

| CAS Number | 56961-76-3 | [3][4][5] |

| Molecular Formula | C₇H₃Cl₃O | [1][4][5] |

| Molecular Weight | 209.46 g/mol | [1][3][4] |

| Physical Form | White to off-white solid, powder, or chunks | [6][7] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [5][6] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][5][6][8] |

The solid, often powdered, form of this compound presents a significant risk of aerosolization.[6] Fine dust can be easily inhaled, leading to respiratory irritation as warned by the H335 statement.[3] Therefore, all manipulations, especially weighing, must be conducted in a manner that prevents dust generation. Its recommended storage condition at 2-8°C under an inert atmosphere suggests a need to manage its stability and reactivity.[5][6][8]

Section 3: Exposure Control and the Hierarchy of Safety

A robust safety plan relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to eliminate or minimize hazards. Relying solely on Personal Protective Equipment (PPE) is the last and least effective line of defense.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

-

Engineering Controls: This is the most critical layer for handling 3,4,5-Trichlorobenzaldehyde. All work, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to contain dust and vapors.

-

Administrative Controls: Strict Standard Operating Procedures (SOPs) must be developed and followed. This includes designating specific areas for handling this compound, ensuring personnel are fully trained on its hazards, and restricting access to authorized users only.

-

Personal Protective Equipment (PPE): PPE is mandatory as the final barrier.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, that comply with standard EN 374. Given the corrosive nature, double-gloving is a prudent choice.

-

Eye and Face Protection: Due to the severe eye damage risk (H314), chemical safety goggles in combination with a full-face shield are required.[3]

-

Skin and Body Protection: A full-length laboratory coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron is recommended.

-

Respiratory Protection: If engineering controls are insufficient to prevent dust formation, a NIOSH-approved respirator with a particulate filter must be used.[9]

-

Section 4: Protocol for Safe Weighing and Solution Preparation

This protocol provides a self-validating workflow that integrates the necessary safety controls.

-

Preparation & Workspace Setup:

-

Confirm the chemical fume hood has a current certification and is functioning correctly.

-

Don all required PPE: double gloves, lab coat, safety goggles, and face shield.

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent) inside the hood to minimize traffic.

-

-

Aliquoting the Solid Compound:

-

Retrieve the container of 3,4,5-Trichlorobenzaldehyde from its 2-8°C storage.[6][8] Allow it to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.

-

Open the container slowly. Use a clean spatula to carefully transfer the desired amount of solid to a tared weigh boat.

-

Causality: Perform this transfer slowly and close to the work surface to minimize the creation of airborne dust. Avoid tapping or dropping the solid.

-

Securely close the main container immediately after aliquoting.

-

-

Solubilization:

-

Place the destination flask, containing the appropriate solvent (e.g., Dichloromethane), on a stir plate within the hood.

-

Carefully add the weighed solid to the solvent. This order of addition (solid to liquid) helps prevent splashing and reduces dust.

-

Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.

-

-

Decontamination and Cleanup:

-

Carefully fold the used weigh paper and any contaminated wipes and place them into a designated solid hazardous waste container located within the fume hood.

-

Wipe down the spatula and any affected surfaces with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cloth as hazardous waste.

-

Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

-

-

Waste Disposal:

-

All waste materials, including excess solid, contaminated consumables, and solutions, must be disposed of in clearly labeled hazardous waste containers. Follow all local, state, and federal regulations for halogenated organic waste.

-

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to mitigating harm.

Caption: Flowchart for first aid response to chemical exposure.

First-Aid Measures:

-

Inhalation: Move the exposed person to fresh air at once.[4][10] If breathing has stopped or is difficult, provide artificial respiration or oxygen as needed.[4] Seek immediate medical attention.[4][10]

-

Skin Contact: This is a critical emergency due to the compound's corrosive nature. Immediately remove all contaminated clothing and shoes.[4][11] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][11] Do not delay in seeking immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4]

Accidental Release Measures (Spill Response):

-

Evacuate & Secure: Immediately alert others in the area. Remove all sources of ignition.[4]

-

Protect Personnel: Don full PPE, including respiratory protection if necessary.

-

Containment: For a solid spill, avoid creating dust. Do not dry sweep. Gently cover the spill with an inert absorbent material.[4] Some protocols for hazardous solids recommend dampening the material with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne before collection.[12]

-

Cleanup: Carefully collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate Area: Clean the spill area thoroughly with a solvent-dampened cloth followed by soap and water.[12]

Section 6: Firefighting and Stability

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][13]

-

Specific Hazards: During a fire, hazardous decomposition products can be released, including toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[14]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of toxic fumes.[4]

-

Stability and Reactivity: The material is generally stable under recommended storage conditions.[9] However, it may be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[12]

References

-

3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321. PubChem, National Center for Biotechnology Information. [Link]

-

3,4,5-Trichlorobenzaldehyde - LookChem. LookChem. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

Section 5: Firefighting Measures. Occupational Safety and Health Administration. [Link]

-

Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Carl ROTH. [Link]

-

3,4,5-trichlorobenzaldehyde (C7H3Cl3O). PubChemLite. [Link]

-

First Aid: Chemical Exposure. UMass Memorial Health. [Link]

-

3-CHLOROBENZALDEHYDE MSDS. Loba Chemie. [Link]

-

First Aid Treatment Steps for Chemical Safety. TRADESAFE. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trichlorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 3,4,5-Trichlorobenzaldehyde | 56961-76-3 [amp.chemicalbook.com]

- 7. 2,3,5-Trichlorobenzaldehyde CAS#: 56961-75-2 [m.chemicalbook.com]

- 8. 56961-76-3|3,4,5-Trichlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 9. carlroth.com [carlroth.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 12. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. cdp.dhs.gov [cdp.dhs.gov]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Storage and Handling of 3,4,5-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trichlorobenzaldehyde, a key chemical intermediate in the synthesis of novel therapeutic agents. This document outlines the critical aspects of its chemical and physical properties, safe handling and storage protocols, and its application in the synthesis of biologically active heterocyclic compounds. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of 3,4,5-Trichlorobenzaldehyde in Medicinal Chemistry

3,4,5-Trichlorobenzaldehyde is a polychlorinated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] The strategic placement of three chlorine atoms on the benzaldehyde ring significantly influences its reactivity and the physicochemical properties of its derivatives.[2] The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it a prime candidate for nucleophilic addition and condensation reactions.[3] This heightened reactivity is fundamental to its utility in the synthesis of complex heterocyclic structures, such as 1,2,4-triazolo[3,4-b][3][4][5]thiadiazoles and 1,2,4-triazolo[3,4-b][3][4][5]thiadiazines.[2] These resulting scaffolds are of significant interest in medicinal chemistry due to their demonstrated antimicrobial and anti-inflammatory properties.[2] This guide will delve into the essential technical details required for the safe and effective utilization of this valuable synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 3,4,5-Trichlorobenzaldehyde is paramount for its safe handling and successful application in research and development.

| Property | Value | Reference |

| Chemical Name | 3,4,5-Trichlorobenzaldehyde | [2] |

| CAS Number | 56961-76-3 | [6] |

| Molecular Formula | C₇H₃Cl₃O | [6] |

| Molecular Weight | 209.46 g/mol | [2] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 72.0 to 77.0 °C | [7] |

| Solubility | Soluble in Dichloromethane and Ethyl Acetate | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [2][8] |

Safety, Handling, and Personal Protective Equipment (PPE)

3,4,5-Trichlorobenzaldehyde is classified as a hazardous substance, causing severe skin burns and eye damage, as well as respiratory irritation.[9] Adherence to strict safety protocols is therefore non-negotiable.

Hazard Identification and GHS Classification

-

Skin Corrosion/Irritation: Category 1C[9]

-

Serious Eye Damage/Eye Irritation: Category 1[10]

-

Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3[9]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through a combination of engineering controls and appropriate PPE.

-

Ventilation: All handling of 3,4,5-Trichlorobenzaldehyde should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to prevent contact with the eyes.[10]

-

Skin Protection: A flame-resistant lab coat, along with nitrile or other chemically resistant gloves, must be worn.[10]

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used.[10]

The following diagram illustrates the logical flow of safety precautions when working with 3,4,5-Trichlorobenzaldehyde.

Sources

- 1. eprints.utar.edu.my [eprints.utar.edu.my]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,4,5-Trichlorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. 2,3,5-Trichlorobenzaldehyde | 56961-75-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 56961-76-3|3,4,5-Trichlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 9. 3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

The Solubility of 3,4,5-Trichlorobenzaldehyde in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3,4,5-trichlorobenzaldehyde in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers predictive insights using Hansen Solubility Parameters, and provides detailed experimental protocols for in-lab determination. By synthesizing theoretical knowledge with practical application, this guide aims to be an essential resource for formulators and process chemists working with this compound.

Introduction: Understanding the Importance of Solubility

3,4,5-Trichlorobenzaldehyde is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its reactivity is centered around the aldehyde functional group and the substituted aromatic ring. For any process involving this compound, from reaction chemistry to purification and formulation, a thorough understanding of its solubility in different organic solvents is paramount. Solubility dictates the choice of reaction medium, affects crystallization and purification strategies, and is a critical factor in the development of stable and effective formulations. This guide will provide the necessary tools to understand and predict the solubility behavior of 3,4,5-trichlorobenzaldehyde, enabling more efficient and effective process development.

Physicochemical Properties of 3,4,5-Trichlorobenzaldehyde

A foundational understanding of the physicochemical properties of 3,4,5-trichlorobenzaldehyde is essential for interpreting its solubility. These properties influence the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O | [1][3][4] |

| Molecular Weight | 209.46 g/mol | [1][3][4] |

| XLogP3 | 3.5 | [3][4][5] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Appearance | White to off-white solid | [6] |

The high XLogP3 value indicates a significant lipophilic character, suggesting a preference for nonpolar or moderately polar organic solvents over water.[3][4][5] The single hydrogen bond acceptor (the carbonyl oxygen) and lack of hydrogen bond donors limit its ability to form strong hydrogen bonds with protic solvents.[3]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive experimental solubility data for 3,4,5-trichlorobenzaldehyde, a robust theoretical approach is necessary for solvent selection. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting the miscibility of a solute in a solvent, based on the principle that "like dissolves like."[7]

The total Hildebrand solubility parameter is divided into three components:

-

δd (Dispersion): Arises from atomic forces (van der Waals forces).

-

δp (Polar): Stems from intermolecular dipole moments.

-

δh (Hydrogen Bonding): Accounts for the energy of hydrogen bonds.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for 3,4,5-Trichlorobenzaldehyde

| Parameter | Estimated Value (MPa⁰⁵) |

| δd | ~19.5 |

| δp | ~8.5 |

| δh | ~4.0 |

Note: These are estimated values and should be used as a predictive tool, with experimental verification recommended.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP for a range of common organic solvents for comparison.

| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Source: Publicly available HSP databases.

Predictive Solubility Analysis

By comparing the estimated HSP of 3,4,5-trichlorobenzaldehyde with those of the solvents, we can predict its relative solubility. Solvents with HSP values closer to those of the solute are more likely to be good solvents. For instance, dichloromethane and ethyl acetate, which are qualitatively known to be solvents, have HSP components that are reasonably close to the estimated values for 3,4,5-trichlorobenzaldehyde.[3][6] The large difference in the hydrogen bonding component (δh) with alcohols like methanol and ethanol suggests that while some solubility may be observed, they might not be the most ideal solvents. The very low polarity and lack of hydrogen bonding in hexane would likely result in poor solubility.

Qualitative and Expected Quantitative Solubility

While comprehensive quantitative data is not available in the literature, some qualitative information and reasoned expectations can be provided.

-

High Solubility: Based on the "like dissolves like" principle and HSP analysis, 3,4,5-trichlorobenzaldehyde is expected to have high solubility in chlorinated solvents like dichloromethane and moderately polar aprotic solvents such as ethyl acetate and acetone .[3][6]

-

Moderate Solubility: Aromatic solvents such as toluene are likely to be effective due to the shared aromatic character.

-

Lower Solubility: Alcohols such as methanol and ethanol may exhibit moderate to lower solubility due to the significant mismatch in the hydrogen bonding parameter.

-

Poor Solubility: Nonpolar aliphatic hydrocarbons like hexane are expected to be poor solvents.

Experimental Determination of Solubility

For critical applications in research and development, experimental determination of solubility is essential. The following section outlines a standard laboratory protocol for this purpose.

Materials and Equipment

-

3,4,5-Trichlorobenzaldehyde (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 3,4,5-trichlorobenzaldehyde.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4,5-trichlorobenzaldehyde to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vials at a moderate speed to sediment the undissolved solid.

-